Product packaging for calcium;acetylide(Cat. No.:)

calcium;acetylide

Cat. No.: B7821703
M. Wt: 64.10 g/mol
InChI Key: UIXRSLJINYRGFQ-UHFFFAOYSA-N
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Description

Foundational Significance in Chemical Science

The discovery and subsequent large-scale production of calcium acetylide marked a pivotal moment in the history of the chemical industry. acs.orgncpedia.org While first synthesized in a laboratory setting by Friedrich Wöhler in 1862, the industrial era for calcium acetylide began in 1892. melscience.commelscience.com Canadian inventor Thomas Willson and French chemist Henri Moissan independently developed an electric arc furnace method for its commercial production by heating a mixture of lime and coke to approximately 2,200 °C. wikipedia.org This innovation was a direct result of the availability of inexpensive hydroelectric power, which made the energy-intensive process economically viable. wikipedia.org

The immediate and most transformative application of calcium acetylide was as a portable source of acetylene (B1199291) gas. acs.org This had two major impacts:

Illumination: Acetylene burns with a luminous flame, leading to the development of carbide lamps. wikipedia.orgacs.org These lamps provided brighter and more reliable light than candles and were used extensively for lighting homes, railways, and mines, particularly in remote locations. wikipedia.orgmelscience.comacs.org

Oxy-acetylene Welding: The combustion of acetylene with oxygen produces a flame with a very high temperature, which became the foundation for oxy-acetylene welding and cutting. medium.comacs.org This technology revolutionized metal fabrication and construction.

Beyond these direct applications, the acetylene generated from calcium acetylide became a cornerstone of the burgeoning synthetic organic chemicals industry. acs.orgtjtywh.com It served as the primary building block for a vast array of organic compounds that were previously difficult to synthesize. acs.org This includes the industrial production of:

Acetic acid medium.commelscience.com

Acetone melscience.commelscience.com

Vinyl chloride (the precursor to PVC plastic) medium.comacs.org

Synthetic rubber melscience.comacs.org

Furthermore, calcium acetylide played a crucial role in the development of chemical fertilizers. Its reaction with nitrogen at high temperatures forms calcium cyanamide (B42294), which was the basis for the first commercial process to fix atmospheric nitrogen for agricultural use. acs.orgtjtywh.com

Table 1: Key Properties of Calcium Acetylide

PropertyValue
Chemical FormulaCaC₂
Molar Mass64.100 g·mol⁻¹
AppearanceWhite powder or colorless crystals (pure); grey/brown/black (technical grade)
Density2.22 g/cm³
Melting Point2,160 °C (3,920 °F; 2,430 K)
Boiling Point2,300 °C (4,170 °F; 2,570 K)
Solubility in WaterReacts to produce acetylene
Crystal StructureTetragonal at room temperature

Evolution of Research Paradigms for Calcium Acetylide

The research landscape for calcium acetylide has undergone a significant transformation since its initial application. For much of the 20th century, its primary role was as a commodity for generating acetylene. sciencedaily.com However, with the rise of the petrochemical industry, new methods for acetylene production, such as the partial combustion of methane (B114726), became more economical in many parts of the world, leading to a decline in the traditional use of calcium carbide in the US, Europe, and Japan. wikipedia.orgsciencedaily.com

Despite this shift, recent research has revitalized interest in calcium acetylide, not merely as a precursor to acetylene but as a unique and valuable reagent in its own right. sciencedaily.comresearchgate.net The modern research paradigm is focused on harnessing its reactivity in more sophisticated and controlled ways, often circumventing the need to produce and handle hazardous acetylene gas. sciencedaily.comasiaresearchnews.com

Key areas of modern research include:

In Situ Acetylene Generation: A significant development is the use of calcium acetylide as an easy-to-handle and inexpensive source of acetylene for in situ chemical transformations. researchgate.net Researchers have developed one-pot synthesis methods where acetylene is generated from the carbide within the reaction mixture and immediately consumed, simplifying procedures and enhancing safety. sciencedaily.comasiaresearchnews.com

Mechanochemistry: The use of mechanochemical methods, such as ball milling, offers a solvent-free approach to utilize the acetylenic anions ([C₂]²⁻) in calcium carbide directly. researchgate.net This technique has shown promise for synthesizing a variety of functional carbon materials and discrete organic molecules. researchgate.net

Catalysis: Calcium carbide itself is being investigated as an inexpensive, heterogeneous Lewis base catalyst for reactions like vapor-phase condensation. researchgate.net

Sustainable Chemistry: In regions like China, acetylene derived from calcium carbide remains a crucial raw material for the chemical industry, particularly for producing polyvinyl chloride, as it is more economical than using imported oil. wikipedia.org There is also interest in making the production of calcium carbide itself more sustainable by using biochar as a carbon source, which could lead to a renewable, green resource. researchgate.net This positions calcium acetylide as a tool for developing more cost-effective and environmentally friendly chemical processes. sciencedaily.comasiaresearchnews.com

This renaissance in calcium acetylide research highlights a shift from viewing it as an old industrial commodity to recognizing its potential as a versatile tool in modern organic synthesis, materials science, and sustainable chemistry. researchgate.netresearchgate.net

Table 2: Timeline of Key Developments

YearDevelopmentSignificance
1862Friedrich Wöhler first synthesizes calcium carbide and identifies its reaction with water to produce acetylene. wikipedia.orgmelscience.comFundamental discovery of the compound and its primary reaction.
1892T. L. Willson and H. Moissan independently discover the electric arc furnace process for commercial production. wikipedia.orgEnabled large-scale manufacturing, making acetylene widely available. acs.org
1894The first commercial plant begins operations in Spray, North Carolina. acs.orgMarks the beginning of the global calcium carbide and acetylene industry. acs.org
1898Fritz Rothe finds that calcium carbide absorbs atmospheric nitrogen to form calcium cyanamide. acs.orgLed to the first commercial process for nitrogen fixation for fertilizers. acs.org
c. 1910sAcetylene from calcium carbide becomes a key starting material for organic chemicals like vinyl chloride and solvents. acs.orgEstablished acetylene as a foundational block for the polymer and synthetic chemicals industry. medium.comacs.org
c. 2010sRenewed research interest in using calcium carbide directly in one-pot synthesis and mechanochemistry. sciencedaily.comresearchgate.netresearchgate.netShift in paradigm towards a safer, more sustainable, and versatile reagent for modern chemistry. asiaresearchnews.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Ca B7821703 calcium;acetylide

Properties

IUPAC Name

calcium;acetylide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2.Ca/c1-2;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXRSLJINYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[C-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[C-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Ca
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Production Methodologies for Calcium Acetylide

Industrial Synthesis Pathways for Calcium Acetylide

Industrial production of calcium acetylide predominantly relies on electro-thermal methods, utilizing specific raw materials processed at very high temperatures. ascconline.comchemcess.comtjtywh.comgoogle.com

Electro-thermal Manufacturing Processes for Calcium Acetylide

The primary industrial method for calcium acetylide production is the electro-thermal process, carried out in an electric arc furnace. wikipedia.orgascconline.comchemcess.comtjtywh.comgoogle.com This method involves heating a mixture of lime (calcium oxide, CaO) and a carbon source to extremely high temperatures, typically ranging from 1800 to 2200 °C. wikipedia.orgchemcess.com The intense heat required for this endothermic reaction is generated by an electric arc between graphite (B72142) electrodes. wikipedia.orgtjtywh.com

The core reaction is the reduction of calcium oxide by carbon: CaO + 3C → CaC₂ + CO wikipedia.orgtjtywh.comgoogle.comgoogle.com

This reaction produces calcium acetylide and carbon monoxide gas. wikipedia.orgtjtywh.comgoogle.comgoogle.com The high temperatures are necessary to drive this reaction forward and to ensure the product, molten calcium acetylide, can be tapped from the furnace. chemcess.com Technical-grade calcium acetylide produced by this method typically contains around 80-85% CaC₂, with the remainder consisting mainly of unreacted CaO and impurities from the raw materials like SiO₂, Al₂O₃, Ca₃P₂, CaS, Ca₃N₂, and SiC. wikipedia.orgascconline.comwikiwand.comchemcess.com

While the electro-thermal method has been in use since the late 19th century, the complex interplay of electric current, heat, temperature, and chemical reactions within the furnace is still not perfectly understood. chemcess.com The transport of dissolved CaO to the surface of carbon grains where CaC₂ forms is believed to be a rate-limiting step. chemcess.com

Raw Material Feedstocks in Calcium Acetylide Production

The efficiency and quality of calcium acetylide production are significantly influenced by the raw materials used, collectively known as the "burden" in the electro-thermal furnace. chemcess.com The two main components are a lime-bearing material and a carbonaceous source. chemcess.com

Lime is typically obtained by calcining limestone (calcium carbonate, CaCO₃) at the production plant. chemicalbook.com The quality of the lime is crucial, with specifications often requiring low levels of impurities such as magnesium oxide, aluminum oxide, iron oxide (each no more than 0.5%), and phosphorus (0.004%). chemicalbook.com

Carbonaceous raw materials commonly include petroleum coke, metallurgical coke, and anthracite coal. ascconline.comchemcess.comchemicalbook.com The particle size, strength, and conductivity of these materials are important for optimal furnace performance. chemcess.com Impurities like ash and sulfur in the carbon source can end up in the final calcium acetylide product. chemcess.comchemicalbook.com For instance, petroleum coke may contain 0.2 to 1.0 percent ash and 5 to 6 percent sulfur. chemicalbook.com

Typical material requirements for producing 1 megagram (1000 kg) of calcium acetylide are approximately 991 kg of lime, 683 kg of coke, and 17 to 20 kg of electrode paste. chemicalbook.com

Sustainable and Green Synthesis Approaches for Calcium Acetylide

Growing concerns about the high energy consumption and carbon footprint of traditional calcium acetylide production have spurred research into more sustainable and green synthesis routes. researchgate.netdoshisha.ac.jpbenthamdirect.comresearchgate.netananikovlab.ruresearchgate.net

Calcium Acetylide Synthesis from Carbon Dioxide

One promising avenue for sustainable calcium acetylide synthesis involves utilizing carbon dioxide (CO₂) as a carbon source, contributing to carbon recycling. doshisha.ac.jpeurekalert.orgbioengineer.orgacs.org This approach aims to reduce reliance on fossil fuels and mitigate CO₂ emissions. doshisha.ac.jpeurekalert.orgbioengineer.org

Research has explored electrochemical processes in high-temperature molten salts to produce calcium acetylide from CO₂. doshisha.ac.jpeurekalert.orgbioengineer.orgacs.org In one proposed method, CaC₂ is obtained through electrodeposition from CO₂ in molten salt mixtures containing calcium ions. doshisha.ac.jpeurekalert.orgbioengineer.org This electrochemically formed CaC₂ can then be reacted with water to yield acetylene (B1199291). doshisha.ac.jpeurekalert.orgbioengineer.org While initial electrochemical methods faced challenges with low current efficiency, more recent studies have demonstrated significantly improved efficiency, achieving up to 92% in a two-step electrolysis process. doshisha.ac.jpbioengineer.org This process involves electrodeposition of carbon from CO₂ onto an electrode, followed by the conversion of this carbon to CaC₂ through the electrochemical reduction of calcium ions. doshisha.ac.jpbioengineer.org

Another approach involves using calcium acetylide itself as a dehydrating agent in reactions that synthesize valuable chemicals from CO₂ and other reagents, although this focuses on utilizing pre-synthesized CaC₂ rather than producing it from CO₂. rsc.org

Utilization of Biochar and Waste Pyrolysis Products in Calcium Acetylide Production

Exploring alternative carbon sources beyond traditional fossil fuels is a key aspect of sustainable calcium acetylide synthesis. Biochar and carbonaceous materials derived from the pyrolysis of waste biomass and municipal solid waste (MSW) are being investigated as potential feedstocks. researchgate.netnih.govmagtech.com.cnresearchgate.net

Using pyrolyzed waste products as a carbon source in calcium acetylide synthesis offers an opportunity to return carbon from waste streams back into industrial cycles. researchgate.netnih.govresearchgate.net Studies have shown that calcium acetylide can be prepared from renewable biochar at relatively lower temperatures compared to conventional methods. magtech.com.cn Pyrolyzed MSW, industrial waste, and biomass sources have been successfully used as carbonaceous materials in reactions with calcium carbonate or calcium metal to synthesize calcium acetylide. nih.gov Excellent yields of calcium acetylide have been reported when using MSW pyrolyzates with calcium carbonate, achieving up to 99% yield in laboratory settings. nih.gov

This approach not only provides a sustainable carbon source but also addresses the issue of waste management by utilizing residues that might otherwise be disposed of. researchgate.netnih.gov

Electrochemical Synthesis Methods for Calcium Acetylide

Electrochemical methods offer an alternative to the high-temperature electro-thermal process for calcium acetylide synthesis, potentially allowing for lower reaction temperatures and improved efficiency. doshisha.ac.jpeurekalert.orgbioengineer.orgacs.orggoogle.com

Beyond the electrochemical synthesis from CO₂ mentioned earlier, other electrochemical routes are being explored. One patented method describes the electrolytic preparation of calcium acetylide by melting a mixture of calcium chloride, lithium chloride, and calcium carbonate at temperatures between 507 °C and 850 °C in an electrolytic cell. google.com This process utilizes a graphite anode and a consumable amorphous carbon cathode, with electrolysis of the molten mixture yielding calcium acetylide. google.com

Research also indicates that calcium acetylide can be formed through the electrochemical reduction of Ca(II) ions at a carbon electrode in molten salts. doshisha.ac.jpbioengineer.orgacs.org This can occur through the direct coreduction of CO₂ and calcium ions or by first electrodepositing carbon from CO₂ and then electrochemically reducing calcium ions onto the deposited carbon. acs.org These electrochemical approaches are being investigated for their potential to provide a more sustainable and energy-efficient route to calcium acetylide compared to the traditional high-temperature process. doshisha.ac.jpeurekalert.orgbioengineer.orgacs.org

Reaction Mechanisms and Chemical Transformations of Calcium Acetylide

Fundamental Hydrolysis Reaction of Calcium Acetylide

CaC₂(s) + 2H₂O(l) → Ca(OH)₂(s) + C₂H₂(g) tjtywh.comcrecompany.comtjtywh.comtjtywh.comtjtywh.comquora.comdoubtnut.comcharchem.orgeuropa.eudoubtnut.com

This reaction involves the breakdown of calcium carbide by water, yielding calcium hydroxide (B78521) and acetylene (B1199291) gas. crecompany.comtjtywh.comtjtywh.comdoubtnut.com

Dissociation and Ionic Interactions in Aqueous Media

Calcium carbide is an ionic compound composed of calcium ions (Ca²⁺) and carbide ions (C₂²⁻). crecompany.comtjtywh.commelscience.com When calcium carbide is introduced to water, the polar nature of water molecules facilitates the dissociation of calcium carbide into these constituent ions. tjtywh.comtjtywh.comdoubtnut.com The carbide ion (C₂²⁻), also known as the acetylide ion, contains a triple bond between the two carbon atoms and bears a -2 charge. crecompany.comtjtywh.comdoubtnut.commelscience.comquora.com The calcium cation (Ca²⁺) interacts with the negative part of water molecules (the oxygen atom), while the carbide ion interacts with the positive part of water molecules (the hydrogen atoms). doubtnut.com

Formation of Acetylene Gas and Calcium Hydroxide Byproducts

The hydrolysis reaction proceeds with the carbide ion (C₂²⁻) reacting with water. doubtnut.com Water molecules donate protons (H⁺) to the carbide ions. crecompany.com This protonation of the carbide ion leads to the formation of acetylene gas (C₂H₂). tjtywh.comcrecompany.comcrecompany.comtjtywh.comdoubtnut.com Simultaneously, the calcium ions (Ca²⁺) interact with hydroxide ions (OH⁻) generated from the dissociation of water, forming calcium hydroxide (Ca(OH)₂). crecompany.comtjtywh.comdoubtnut.com Calcium hydroxide is typically a solid byproduct that can precipitate out of the solution. crecompany.com The formation of acetylene gas is a crucial aspect of this reaction, as it has numerous industrial applications. tjtywh.comcrecompany.comtjtywh.comtjtywh.comtjtywh.com The reaction is rapid and can be completed within seconds in practice, with a hydrolysis half-life significantly less than one minute. europa.eu

Reactivity of Acetylide Anion and Ethynylcalcium Intermediates

Beyond the fundamental hydrolysis, the acetylide anion (C₂²⁻) and related intermediates formed from calcium carbide exhibit significant reactivity, particularly in organic synthesis.

Nucleophilic Reactivity of Acetylide Species

Acetylide anions are strong bases and excellent nucleophiles. chemistrysteps.comopenochem.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org This nucleophilic character allows them to participate in reactions where they attack electrophilic centers, forming new carbon-carbon bonds. chemistrysteps.comopenochem.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orgfiveable.me They readily perform SN2 substitution reactions with methyl and primary alkyl halides, extending the carbon chain. chemistrysteps.comopenochem.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org However, due to their strong basicity, reactions with secondary or tertiary alkyl halides are less efficient and often favor E2 elimination pathways. chemistrysteps.comopenochem.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org Acetylide anions can also add to the carbonyl group (C=O) in aldehydes and ketones through nucleophilic addition, leading to the formation of propargyl alcohols after protonation. chemistrysteps.commasterorganicchemistry.comlumenlearning.comlibretexts.orgucalgary.ca

Role of Ethynylcalcium Hydroxide (HCC–Ca–OH) as an Intermediate

While the simple hydrolysis equation shows the direct formation of acetylene and calcium hydroxide, research suggests the involvement of intermediates, particularly ethynylcalcium hydroxide (HCC–Ca–OH), in certain reactions utilizing calcium carbide as an acetylide source. In some organic transformations, such as the ethynylation of carbonyl compounds, the reaction of calcium carbide with water is thought to initially produce ethynylcalcium hydroxide. acs.orgresearchgate.net This intermediate then participates in subsequent reactions. acs.org

"Ate"-Complex Formation in Activation Processes

The activation of calcium carbide for certain synthetic reactions, such as the fluoride-assisted ethynylation of aldehydes and ketones, is proposed to involve the formation of an acetylide "ate"-complex. acs.orgmagtech.com.cnacs.orgresearchgate.net In the presence of fluoride (B91410) ions, ethynylcalcium hydroxide, formed from the reaction of calcium carbide and water, is thought to be activated to form a corresponding "ate"-complex. acs.orgresearchgate.net This "ate"-complex is then capable of readily adding to carbonyl groups. acs.orgmagtech.com.cnacs.orgresearchgate.net This highlights how the reactivity of calcium acetylide can be modulated through the formation of specific intermediates and activated species.

Solvent Effects on Calcium Acetylide Reactivity and Solubilization

The reactivity of calcium acetylide in chemical reactions is heavily influenced by the solvent environment. While often considered insoluble, specific solvent properties, such as coordinating ability and the presence of even small amounts of water, can impact its activation and participation in reactions. uantwerpen.bezioc.ruresearchgate.nettestbook.com

Activation in Strongly Coordinating Solvents (e.g., Dimethyl Sulfoxide)

Strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been explored for their ability to enhance the reactivity of calcium carbide. uantwerpen.beresearchgate.netresearchgate.netrsc.orgfrontiersin.org These solvents can interact with calcium ions, forming solvation shells that may facilitate the activation of CaC₂. researchgate.netrsc.orgnih.gov Computational studies suggest that DMSO can enhance the negative potential and reactivity of CaC₂, primarily through electrostatic interactions between the Ca²⁺ ions and the oxygen atom of DMSO. researchgate.netresearchgate.netresearchgate.net This solvation can potentially lead to the formation of soluble acetylide intermediates, although the insolubility of CaC₂ in DMSO is considered to be of a thermodynamic nature. rsc.org While DMSO can activate CaC₂, it's worth noting that DMSO itself can be unstable or reactive in the presence of the strong alkalinity of CaC₂, potentially undergoing deprotonation. researchgate.net

Exploration of Greener Solvent Systems

Given the environmental concerns associated with some traditional organic solvents like DMSO and DMF, there is ongoing interest in exploring greener solvent systems for reactions involving calcium carbide. eurekalert.orgnih.govcrecompany.com The potential for calcium acetylide to react in less toxic solvents is being investigated as part of a broader effort towards more sustainable chemical synthesis. eurekalert.orgnih.gov Researchers are looking for less toxic polar aprotic solvents that meet specific criteria, such as having a higher pKa for water than acetylene and the ability to effectively solvate Ca²⁺ ions. nih.gov The development of new strategies for using calcium acetylide in organic media aims to boost the development of green and sustainable synthetic methodologies. eurekalert.orgnih.gov

Advanced Applications in Organic Synthesis Via Calcium Acetylide Intermediates

Calcium Acetylide as a Sustainable Acetylene (B1199291) and Acetylide Source

Calcium carbide is increasingly recognized as a sustainable source of acetylene, with potential for production from renewable resources like biomass-derived biochar, moving towards a carbon-neutral cycle. uantwerpen.bespbu.rueurekalert.orgnih.gov This contrasts with traditional methods that rely on fossil fuels. spbu.rueurekalert.org The use of calcium carbide allows for on-demand generation of acetylene. nih.gov

In Situ Generation of Acetylene and Acetylide Species

The reaction of calcium carbide with water is a well-established method for the in situ generation of acetylene gas. mdpi.comtjtywh.commelscience.comnih.govresearchgate.net This generated acetylene can then be utilized in various reactions. For instance, it can be used in the synthesis of vinyl chalcogenides. mdpi.comnih.gov Furthermore, calcium acetylide can be activated in solution to generate acetylide species, which are crucial nucleophiles in many organic transformations. nih.govrsc.orgscispace.com The activation often involves the addition of a protolytic agent like water, particularly in solvents such as DMSO. nih.goveurekalert.orgrsc.orgscispace.comresearchgate.net Computational studies have provided insights into the solubilization and protolysis of calcium carbide, suggesting the formation of anionic monoacetylide intermediates like HC≡C–Ca–OH. nih.govrsc.orgscispace.comresearchgate.net

Direct Utilization of Solid Calcium Acetylide in Solution-Phase Reactions

Despite its low solubility in organic solvents due to its stable lattice structure, solid calcium carbide can be directly utilized in some solution-phase reactions. acs.org The low reactivity of solid CaC₂ can be overcome by strategies such as the addition of small amounts of water to increase solubility or by using activating agents. acs.org For example, fluoride-assisted activation using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to facilitate the reaction of calcium carbide with carbonyl compounds in DMSO. acs.orgacs.org This activation is thought to generate an acetylide "ate"-complex that readily adds to the carbonyl group. acs.orgacs.org Mechanochemical activation through ball milling has also emerged as a method to enable the direct reaction of the ethynyl (B1212043) moiety in calcium carbide with organic electrophiles without the need for additives or catalysts in some cases. d-nb.info

Carbon-Carbon Bond Forming Reactions

Calcium acetylide and its generated species are valuable in forming new carbon-carbon bonds, key to building molecular complexity in organic synthesis. nih.gov

Ethynylation (Alkynylation) of Carbonyl Compounds for Propargylic Alcohol Synthesis

The ethynylation (or alkynylation) of carbonyl compounds (aldehydes and ketones) to synthesize propargylic alcohols is a significant application of calcium acetylide. mdpi.comnih.govacs.orgacs.org This reaction, a variant of the classical Favorskii reaction, can be carried out using in situ generated acetylene from calcium carbide. mdpi.comnih.gov Recent studies have demonstrated efficient methods using calcium carbide directly with catalysts like cesium carbonate or TBAF in solvents such as DMSO. nih.govacs.orgacs.org

Research findings have shown that fluoride-assisted ethynylation of aliphatic aldehydes and ketones with calcium carbide in DMSO typically provides high yields of propargylic alcohols. acs.orgacs.org Aromatic carbonyls generally yield the products in moderate to good yields. acs.orgacs.org

Carbonyl Compound TypeCatalystSolventTypical YieldsReference
Aliphatic Aldehydes/KetonesTBAF·3H₂O (5 mol%)DMSOHigh (>90%) acs.orgacs.org
Aromatic CarbonylsTBAF·3H₂O (5 mol%)DMSOModerate to Good acs.orgacs.org
Aldehydes/KetonesCs₂CO₃ (50 mol%)Aqueous DMSOReported acs.org

Note: Yields can vary depending on the specific substrate and reaction conditions.

The proposed mechanism for the fluoride-assisted reaction involves the reaction of calcium carbide with water to form ethynylcalcium hydroxide (B78521), which is then activated by fluoride to form an "ate"-complex that attacks the carbonyl group. acs.org

Multi-component Coupling Reactions (e.g., A³ Coupling, AAA, AHA)

Calcium carbide can participate in multi-component coupling reactions, providing a convenient source of the alkyne component. The A³ coupling (Aldehyde-Alkyne-Amine) is a notable example where an aldehyde, an alkyne (derived from calcium carbide), and an amine react to form propargylamines. nih.govwikipedia.org Similarly, the AHA coupling involves an alkyne, a haloalkane, and an amine. nih.govresearchgate.net Calcium carbide has been successfully employed as the acetylene source in Cu(I)-catalyzed three-component couplings to synthesize terminal 2-alkynyl-N-heterocycles. uantwerpen.beresearchgate.net These reactions often involve the in situ formation of copper acetylide species which then participate in the coupling. uantwerpen.be Mechanochemical activation has also been explored for A³ coupling reactions using calcium carbide, leading to different selectivities compared to solution-phase reactions, such as the formation of 1,4-diamino-2-butynes. researchgate.net

Cross-Nucleophilic Addition Reactions (e.g., Asymmetric Acetylenic Diols)

Calcium carbide has been investigated in cross-nucleophilic addition reactions. While the synthesis of symmetric acetylenic diols by reacting acetylide Grignard reagents with ketones is known, studies have explored the use of calcium carbide in the cross-nucleophilic addition to two different ketones to produce asymmetric acetylenic diols. dlsu.edu.ph This approach aims to provide a safer and more efficient method compared to procedures requiring inert atmospheres and high-pressure acetylene gas. dlsu.edu.ph Research into the synthesis of asymmetric acetylenic diols using calcium carbide and KOH with different ketones like acetophenone (B1666503) and cyclohexanone (B45756) has been reported, with variations in the mode of addition affecting the yield. dlsu.edu.ph

Vinylation Reactions Mediated by Calcium Acetylide

Calcium acetylide is increasingly employed in vinylation reactions, which involve the addition of a vinyl group (CH₂=CH-) to a molecule. This is particularly relevant for adding vinyl groups to heteroatom nucleophiles.

Vinylation of Heteroatom Nucleophiles (e.g., Alcohols, Phenols, Indoles, Thiols, Epoxides)

Calcium carbide has been successfully utilized for the vinylation of a broad range of heteroatom nucleophiles, including alcohols, phenols, indoles, thiols, and epoxides fishersci.atcenmed.comalfa-chemistry.comfishersci.comfishersci.nowikipedia.orgwikipedia.org. This process typically occurs under superbasic conditions. For instance, vinyl ethers can be synthesized from alcohols and phenols using calcium carbide as the acetylene source cenmed.comfishersci.comfishersci.nowikipedia.orgfishersci.se. N-vinylindoles can be obtained from indoles through a similar methodology fishersci.comfishersci.se. The vinylation of thiols also yields the corresponding vinyl sulfides fishersci.atalfa-chemistry.comwikipedia.org. Furthermore, calcium carbide has been shown to facilitate the vinylation of epoxides, leading to valuable vinyl ether products through C-O bond cleavage fishersci.nofishersci.at. This methodology has been applied to lignin (B12514952) model compounds, demonstrating its potential in biomass conversion fishersci.no.

Mechanism of Vinylation under Superbasic Conditions

The mechanism for vinylation reactions mediated by calcium acetylide under superbasic conditions generally involves the in-situ generation of acetylene from the reaction of calcium carbide with water, which is often present in the reaction system or added intentionally fishersci.comfishersci.nl. The superbasic environment, typically achieved using systems like KOH/DMSO or Cs₂CO₃/DMSO, is essential for deprotonating the heteroatom nucleophile (XH, where X is O, N, or S), generating a highly reactive anionic species (X⁻) cenmed.comfishersci.comfishersci.se. This nucleophilic heteroatom anion then attacks the triple bond of the in-situ generated acetylene. This nucleophilic addition to acetylene leads to the formation of a vinyl anion intermediate. Subsequent protonation of this vinyl anion yields the vinylated product (X-CH=CH₂). While the direct involvement of a soluble calcium acetylide intermediate (HC≡C-Ca-OH) has been proposed, detecting such species in solution can be challenging fishersci.atontosight.ai. For the vinylation of epoxides, a plausible mechanism suggests that the acetylide interacts with the epoxide, activating the C-O bond and promoting ring opening, followed by C-O bond formation to generate a vinyloxyl intermediate, which then undergoes further transformation to the vinylated product fishersci.at.

Advanced Synthetic Methodologies

Beyond direct vinylation, calcium acetylide plays a role in other advanced synthetic transformations by serving as an alkyne source or contributing to the formation of reactive intermediates.

Applications in Sonogashira Cross-Coupling

Calcium carbide can act as a convenient source of acetylene or acetylides in Sonogashira cross-coupling reactions lipidmaps.orgalfa-chemistry.comwikipedia.orgamericanelements.com. This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide fishersci.fiwikipedia.org. When calcium carbide is used, it can provide the necessary terminal alkyne component in situ lipidmaps.orgalfa-chemistry.com. In some instances, calcium carbide can be involved in the generation of copper acetylide species, which are key intermediates in the Sonogashira reaction cycle alfa-chemistry.comwikipedia.orgfishersci.fi. Methods utilizing fluoride activation of calcium carbide have been developed to generate reactive acetylide "ate"-complexes that participate in Sonogashira-type couplings wikipedia.orgfishersci.no. These approaches offer advantages in terms of operational simplicity and the use of readily available starting materials wikipedia.org.

Huisgen [3+2] Cycloaddition Reactions (e.g., Triazole Synthesis)

Calcium carbide is a valuable acetylene source for the synthesis of 1,2,3-triazoles via the Huisgen [3+2] cycloaddition reaction between azides and alkynes lipidmaps.orgcenmed.comalfa-chemistry.comfishersci.fifishersci.cafishersci.finih.govcenmed.com. This "click chemistry" reaction is widely used due to its efficiency and selectivity lipidmaps.orgfishersci.ficharchem.org. Calcium carbide provides the alkyne component, which reacts with organic azides, often in the presence of a copper catalyst, to form the five-membered triazole ring fishersci.fifishersci.cafishersci.ficenmed.com. This method allows for the synthesis of 1-monosubstituted aryl 1,2,3-triazoles in good to excellent yields fishersci.fifishersci.cafishersci.fi. The use of calcium carbide as a solid acetylene source in these cycloaddition reactions offers a safer and more convenient alternative to handling gaseous acetylene lipidmaps.orgcenmed.com.

Trofimov-like Reactions

Calcium carbide is employed in reactions analogous to the Trofimov reaction, which involves the direct vinylation of azoles and other heterocycles with acetylene alfa-chemistry.comfishersci.fifishersci.comfishersci.nl. A prominent example is the synthesis of pyrroles from ketoximes using calcium carbide under basic conditions alfa-chemistry.comfishersci.fifishersci.comfishersci.nl. The proposed mechanism for this transformation involves the O-vinylation of the ketoxime by the in-situ generated acetylene, followed by a fishersci.nlfishersci.nl-sigmatropic rearrangement of the intermediate O-vinyl oxime fishersci.comfishersci.nl. This rearrangement leads to an aldehyde-imine intermediate, which then undergoes a sequence of cyclization, dehydration, and tautomerization steps to form the substituted pyrrole (B145914) ring fishersci.nl. This methodology provides a convenient route to aryl pyrroles, sometimes allowing for further vinylation to produce 1-vinyl pyrroles in a one-pot process fishersci.nlfishersci.fi.

Compound Names and PubChem CIDs

Precursor Chemistry for Complex Organic Molecules and Materials

Calcium carbide serves as a versatile precursor in organic synthesis, primarily through the generation of acetylene or acetylide species. These intermediates are fundamental C₂ building blocks that can be incorporated into a wide range of organic structures. scispace.comananikovlab.ruresearchgate.net The direct use of calcium carbide as a "solid acetylene" source in various reactions is an area of active research, offering simpler and greener synthetic routes compared to using acetylene gas. magtech.com.cnresearchgate.net

Synthesis of Monomers and Polymers

Calcium carbide plays a role in the synthesis of monomers and polymers, primarily as a source of acetylene, a key building block for various polymer feedstocks. tjtywh.commelscience.comcrecompany.comepdf.pub Acetylene derived from calcium carbide can be polymerized directly or converted into various monomers which are then polymerized.

One significant application is in the production of vinyl chloride, a monomer for polyvinyl chloride (PVC). tjtywh.commelscience.commdpi.com The hydrochlorination of acetylene, historically produced from calcium carbide, yields vinyl chloride. Calcium carbide is also used in the manufacture of other monomers like vinyl acetate, tetrachloroethylene, trichloroethylene, and acrylonitrile. melscience.commdpi.com

Furthermore, calcium carbide is instrumental in the synthesis of vinyl ethers, which are monomers used in the creation of polymers and copolymers with unique properties. ananikovlab.rumdpi.comnih.gov The reaction of alcohols with acetylene, generated from calcium carbide and water, in the presence of a base catalyst, yields vinyl ethers. mdpi.comnih.gov Recent research has explored the direct vinylation of biomass-derived terpene alcohols using calcium carbide, followed by the polymerization of the resulting vinyl ethers, demonstrating a sustainable approach to polymer synthesis. ananikovlab.ruresearchgate.net

Pressure-induced polymerization of acetylide anions within calcium carbide has also been investigated, leading to the formation of novel carbon-rich materials like calcium polyacetylide. rsc.orgresearchgate.net This process involves the formation of new carbon-carbon bonds under high pressure, resulting in materials with significantly altered electrical conductivity. rsc.orgresearchgate.net

Relevant Monomers and Polymers Synthesized via Calcium Acetylide/Acetylene:

Monomer/PolymerRelated Application
Vinyl Chloride (VCM)Polyvinyl Chloride (PVC) production
Vinyl AcetatePolyvinyl acetate, copolymers
AcrylonitrilePolyacrylonitrile, synthetic rubber, plastics
Vinyl EthersSpecialty polymers and copolymers
ChloropreneNeoprene rubber
Calcium PolyacetylideNovel carbon materials, conductive materials (under pressure) rsc.orgresearchgate.net

Derivatives for Pharmaceutical and Natural Product Synthesis

Calcium carbide, as a source of the acetylide moiety, is valuable in the synthesis of intermediates and building blocks for pharmaceuticals and natural products. The ability to introduce a two-carbon alkyne unit into molecules is a crucial transformation in organic synthesis. scispace.comananikovlab.ru

One key reaction is the ethynylation of carbonyl compounds (aldehydes and ketones) using calcium carbide to produce propargylic alcohols. magtech.com.cnacs.org Propargylic alcohols are versatile intermediates widely used in the synthesis of natural products and biologically active compounds. acs.org This transformation can be facilitated by catalysts such as fluoride salts, allowing for a simple and efficient method for generating propargylic alcohols from readily available calcium carbide. acs.org

Calcium carbide has also been utilized as an acetylide source in transition-metal-free synthesis of substituted pyrazoles via [3+2] cycloadditions followed by tjtywh.comcoaching-center.in-sigmatropic rearrangements. rsc.org Pyrazoles are nitrogen-containing heterocycles found in many pharmaceuticals and natural products. rsc.orgbham.ac.uk

Furthermore, calcium carbide can be used to introduce isotopic labels, such as Carbon-13 (¹³C) and deuterium (B1214612) (²H), into organic molecules, which is valuable for tracking reaction mechanisms, metabolic pathways, and for the synthesis of labeled pharmaceutical compounds. ananikovlab.ruresearchgate.netresearchgate.net

Examples of transformations relevant to pharmaceutical and natural product synthesis using calcium carbide:

TransformationProducts FormedRelevance
Ethynylation of carbonyl compounds magtech.com.cnacs.orgPropargylic alcoholsIntermediates for natural products and pharmaceuticals
[3+2] Cycloaddition with hydrazones rsc.orgSubstituted PyrazolesFound in pharmaceuticals and natural products
Introduction of ¹³C and ²H labels ananikovlab.ruresearchgate.netresearchgate.netLabeled organic moleculesTracer studies, labeled pharmaceuticals

Integration in Nanomaterial Synthesis

Calcium carbide and its derivative, acetylene, have found applications in the synthesis and modification of nanomaterials. The unique properties of nanomaterials often stem from their high surface area and specific structural features, and the introduction of carbon-rich structures derived from calcium carbide can influence these properties. nanorh.com

Calcium carbide nanoparticles themselves exhibit increased surface area and reactivity compared to the bulk material, making them potentially more efficient in applications requiring rapid acetylene production or as catalysts in nanomaterial synthesis processes. nanorh.com

Acetylene, generated from calcium carbide, can be used as a carbon source for the synthesis of various carbon-based nanomaterials, such as carbon nanotubes and graphene, although the search results did not provide specific details on direct synthesis from CaC₂ in this context. However, the broader field of utilizing metal carbides, including potentially calcium carbide, as substrates or catalysts in the synthesis of metal-carbon materials and for supporting metal nanoparticles with novel catalytic properties in heterogeneous catalysis is an active area of research. researchgate.net

The pressure-induced polymerization of calcium acetylide to form calcium polyacetylide and potentially calcium graphenide highlights the potential of calcium carbide as a precursor for novel metal-carbon framework nanomaterials with unique electrical properties. rsc.orgresearchgate.net This indicates a direct link between calcium carbide and the creation of advanced nanomaterials under specific conditions.

Calcium carbide's role in nanomaterial synthesis can be summarized as:

Source of reactive acetylide/acetylene species for incorporating carbon units into nanomaterials. nanorh.com

Potential as a catalyst or support for metal nanoparticles in nanomaterial synthesis. researchgate.net

Precursor for the formation of novel metal-carbon nanomaterials under high pressure. rsc.orgresearchgate.net

Computational and Theoretical Chemistry of Calcium Acetylide

Quantum Chemical Modeling of Calcium Acetylide Systems

Quantum chemical methods are essential for investigating the electronic structure, bonding, and dynamic behavior of calcium acetylide at the atomic and molecular level. These approaches provide insights that are often difficult to obtain experimentally, especially concerning transient species or complex interactions in solution.

Born-Oppenheimer Molecular Dynamics Simulations

Born-Oppenheimer Molecular Dynamics (BOMD) simulations are a powerful tool for studying the dynamic evolution of chemical systems by calculating the forces on atoms from the electronic structure at each time step. This allows for the simulation of molecular motion and interactions over short timescales, typically picoseconds. spbu.rueurekalert.org

BOMD simulations have been applied to model the behavior of calcium acetylide species, such as the intermediate HC≡C–Ca–OH, in solution. rsc.orgscispace.comrsc.org These simulations can provide a "molecular movie" illustrating the movement of atoms and molecules and their interactions. spbu.rueurekalert.org For instance, simulations have shown the dynamic interaction and bonding of solvent molecules, such as dimethyl sulfoxide (B87167) (DMSO), with calcium ions in solvated calcium acetylide systems. rsc.orgrsc.org

Density Functional Theory and Hybrid Functionals

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. It approximates the total energy of a system based on its electron density. Hybrid functionals combine aspects of DFT with exact exchange from Hartree-Fock theory, often improving accuracy for various properties. rsc.orgacs.org

DFT calculations, often employing hybrid functionals like PBE0-D3(BJ), have been extensively used to study calcium acetylide. rsc.orgscispace.comrsc.org These calculations can determine the relative stability of different polymorphs of solid CaC₂. scispace.comrsc.orgnih.gov For example, studies comparing the stability of the tetragonal (I), monoclinic (II), and monoclinic (III) phases of CaC₂ using DFT have found that the tetragonal CaC₂-I form is generally the most stable under standard conditions. nih.govamazonaws.com DFT calculations have also been used to investigate the adsorption of alkali metals like sodium and potassium on CaC₂ surfaces, providing insights into surface energies and charge transfer. acs.org

Data on the relative energies of different CaC₂ polymorphs calculated using DFT can be presented in tables to show their thermodynamic stability.

CaC₂ PolymorphRelative Energy (kJ/mol)
Tetragonal I0.0
Monoclinic II~2.4
Monoclinic III~2.4

DFT calculations are also crucial for modeling the thermodynamics of reactions involving calcium acetylide, such as protolysis in solution. rsc.orgscispace.comrsc.org

Analysis of Electronic Structure and Bonding in Acetylide Anions

The acetylide anion (C₂²⁻) is a key component of calcium acetylide. Understanding its electronic structure and bonding is fundamental to explaining the properties and reactivity of CaC₂. The C₂²⁻ anion is isoelectronic with the nitrogen molecule (N₂). researchgate.net

Theoretical methods, including both localized electron models and molecular orbital (MO) theory, are used to describe the bonding in the acetylide anion. vaia.compearson.com According to the localized electron model, the two carbon atoms in the acetylide anion are connected by a triple bond, consisting of one sigma (σ) bond and two pi (π) bonds. vaia.com Each carbon atom also possesses a lone pair of electrons. vaia.com

Molecular orbital theory provides a more detailed picture. The 14 electrons in the C₂²⁻ anion fill the molecular orbitals formed from the atomic orbitals of the carbon atoms. vaia.compearson.com The electron configuration can be described in terms of sigma and pi molecular orbitals. vaia.compearson.com Analysis of the electron density of states (DOS) from DFT calculations can provide further insights into the electronic structure and the contributions of different atomic orbitals to the bonding. acs.orgresearchgate.net Natural Bond Orbital (NBO) analysis can also be used to explore bonding details and charge distribution within acetylide species. aip.org

The bonding in the acetylide anion involves a triple covalent bond between the two carbon atoms and ionic interactions between the C₂²⁻ anion and the Ca²⁺ cation. quora.com

Solubility and Protolysis Thermodynamics in Solution

The reactivity of calcium acetylide in solution is significantly influenced by its solubility and protolysis reactions. Computational methods are valuable for studying these processes, particularly in strongly coordinating solvents where complex interactions occur.

Modeling Ionic Pairs in Strongly Coordinating Solvents

Calcium acetylide is known to be largely insoluble in many organic solvents, which can limit its reactivity in liquid-phase synthesis. nih.govresearchgate.net However, in strongly coordinating solvents like dimethyl sulfoxide (DMSO), interactions between the solvent molecules and the calcium ions can facilitate solubilization and reactivity. rsc.orgscispace.comrsc.org

Computational modeling strategies have been developed to specifically address the challenge of modeling ionic compounds like CaC₂ in strongly coordinating solvents. rsc.orgscispace.comrsc.org These strategies often involve combining molecular dynamics simulations with quantum chemical calculations to account for the strong solute-solvent interactions and the formation of ionic pairs or more complex solvated species. rsc.orgscispace.comrsc.org For instance, a new strategy combining Born-Oppenheimer molecular dynamics with DFT calculations has been used to model calcium acetylides in DMSO, considering the formation of ionic pairs and the strong coordination of DMSO molecules to the Ca²⁺ ion. rsc.orgscispace.comrsc.org This approach is necessary because traditional continuum solvation models may not adequately capture these specific interactions. rsc.orgscispace.com

Free Energy Calculations of Solvation and Activation

Understanding the thermodynamics of solvation and the activation barriers of reactions is crucial for predicting the behavior and reactivity of calcium acetylide in solution. Free energy calculations provide a way to quantify the energetic favorability of solvation processes and the energy required to reach transition states in chemical reactions. acs.orgcdnsciencepub.com

Computational methodologies, such as those combining molecular dynamics and static DFT computations, can be used to calculate dissolution free energies. rsc.orgscispace.com These calculations can help explain the observed insolubility of CaC₂ in certain solvents, showing it to be a thermodynamically unfavorable process. rsc.orgscispace.comrsc.org Furthermore, computational modeling can provide insights into the thermodynamics of protolysis reactions of CaC₂, such as the formation of intermediates like HC≡C–Ca–OH in the presence of water in organic solvents. rsc.orgscispace.comrsc.org

Free energy calculations can also be applied to model chemical transformations of ionic pairs in solution and estimate activation barriers for reactions involving calcium acetylide or its derived species. rsc.orgscispace.com This allows for a theoretical understanding of reaction mechanisms and the identification of factors that influence reactivity.

ProcessCalculated Free Energy Change (approximate kJ/mol)Reference
CaC₂ dissolution in DMSO (thermodynamic)Positive (unfavorable) rsc.orgscispace.comrsc.org
Formation of HC≡C–Ca–OH in DMSO/H₂O systemTheoretically supported existence rsc.orgscispace.comrsc.orgresearchgate.netnih.gov
Protolysis of CaC₂ in DMSOModeled thermodynamics rsc.orgscispace.comrsc.orgresearchgate.netnih.gov

These computational studies provide a theoretical basis for understanding the activation of calcium acetylide in solution-phase chemical transformations and can inform the development of new synthetic strategies. rsc.orgscispace.comrsc.orgresearchgate.netnih.gov

Reaction Pathway Analysis and Mechanistic Elucidation via Computation

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are extensively used to analyze the reaction pathways involving calcium acetylide and elucidate the underlying mechanisms. These approaches allow researchers to explore potential transition states and energy barriers, providing a detailed picture of how reactions proceed.

For instance, DFT calculations have been employed to investigate the reaction matrix of calcium carbide and phenol (B47542), revealing the formation of products like ethylphenols and xanthenes. The theoretical studies indicated that phenol is initially alkylated by CaC₂ to form vinylphenol or undergoes intermolecular dehydration to form diphenyl ether. Subsequent pathways lead to xanthenes through dehydration and cyclization of vinylphenol with phenol, or alkylation and cyclization of diphenyl ether with acetylene (B1199291) derived from CaC₂.

Computational studies are also vital in understanding the formation mechanism of CaC₂ itself from calcium oxide and carbon. Different mechanisms (one-step and two-step) have been debated, with computational results suggesting that factors like the initial carbon/CaO ratio, temperature, and CO partial pressure influence the favored pathway. fishersci.ie

Furthermore, combined experimental and computational studies have been used to clarify reaction mechanisms in organic transformations utilizing calcium carbide, such as the synthesis of pyrazoles from vinyl ethers and hydrazonoyl chlorides. The computational analysis in this case supported a mechanism involving 1,3-dipolar cycloaddition of in situ generated nitrile imines to vinyl ethers, followed by the cleavage of alcohol.

Computational modeling has also provided insights into the activation of calcium carbide by additives like fluoride (B91410). A suggested mechanism involves the reaction of CaC₂ with water to form ethynylcalcium hydroxide (B78521), which is then activated by fluoride to generate an acetylide "ate"-complex. This complex is proposed to be the species that reacts with carbonyl compounds.

Identification of Transient Intermediates

Identifying transient intermediates is critical for understanding reaction mechanisms. Computational studies provide a powerful tool for predicting and characterizing these elusive species, which may be difficult to detect experimentally in real-time.

In the context of calcium acetylide chemistry in solution, computational studies have provided a theoretical basis for the existence of the intermediate HCC–Ca–OH (ethynylcalcium hydroxide). nih.gov This species is often assumed to be involved in solution-phase organic reactions with calcium carbide, although its direct detection in the liquid phase can be challenging. fishersci.be

Understanding Solvent-Mediated Activation Mechanisms

The reactivity of calcium acetylide, particularly in solution-phase reactions, is significantly influenced by the solvent. Computational studies are instrumental in understanding how solvents mediate the activation of CaC₂ and impact its reactivity.

Calcium carbide is known to be largely insoluble in organic solvents, which restricts its reactivity in liquid-phase transformations. Computational studies have focused on understanding the solubilization process and the activation mechanisms in different solvents.

For example, computational modeling has been used to investigate the solubility and protolysis of calcium acetylide in dimethyl sulfoxide (DMSO). These studies consider the elementary steps involved in the solubilization process, including direct solvation and partial hydrolysis in the presence of water. fishersci.be The unique properties of DMSO and the role of water in the activation of CaC₂ have been confirmed through computational analysis. nih.govfishersci.be

Quantum chemistry calculations and molecular dynamics simulations have been employed to evaluate the dissolution free energy of CaC₂ in various solvents. nih.gov These studies suggest that solvents like DMSO, acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) can enhance the negative potential and reactivity of CaC₂, with DMSO being particularly effective. The electrostatic interaction between CaC₂ and the solvent, primarily originating from the interaction between Ca²⁺ ions and oxygen or nitrogen atoms in the solvent molecules, plays a significant role in this activation.

Analytical and Spectroscopic Characterization Techniques in Calcium Acetylide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for understanding the molecular vibrations, electronic states, and bonding environments within calcium acetylide.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups and chemical bonds present in calcium acetylide samples. FTIR analysis can reveal characteristic absorption bands corresponding to the vibrations of the acetylide ion (C₂²⁻) and potential impurities or reaction products like calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO) mdpi.commcgill.ca. For instance, the presence of -OH stretching vibrations around 3641-3643 cm⁻¹ in FTIR spectra of calcium carbide samples can indicate moisture absorption or the presence of calcium hydroxide mdpi.comresearchgate.net. While symmetric C≡C stretching vibrations of the C₂²⁻ dumbbell are typically Raman active, FTIR can sometimes reveal features related to the C₂²⁻ unit, particularly if symmetry is broken or in the presence of related species like HC₂⁻ anions acs.org. Studies on calcium carbide residue have shown characteristic peaks of -OH, -SO₄, and -CO₃ groups in FTIR analysis, supporting thermogravimetric results mdpi.com. FTIR has also been used to analyze acetylene (B1199291) produced from the hydrolysis of calcium carbide, serving as an indirect method for moisture analysis wits.ac.za.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements within a few nanometers of the sample surface. XPS is particularly useful for analyzing the carbon and calcium species in calcium acetylide. Analysis of the C 1s spectrum can differentiate between various carbon environments, such as the sp-hybridized carbon in the acetylide ion (C₂²⁻), sp² or sp³ hybridized carbon from impurities or reaction byproducts, and carbon involved in bonds with other elements like oxygen or sulfur nih.govacs.org. Quantitative chemical state analysis based on C 1s spectra has been used to determine the percentage of CaC₂ in synthesized samples sci-hub.seresearchgate.net. For example, XPS analysis of highly graphitized carbon derived from CaC₂ showed peaks attributed to sp²-C, sp³-C, C–S, and C=O bonds, indicating the high graphitization degree and slight S-doping nih.govacs.org.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopic technique to FTIR, particularly effective for studying symmetric vibrations. In calcium acetylide, Raman spectroscopy is highly sensitive to the stretching mode of the C≡C triple bond within the acetylide ion (C₂²⁻) and the libration modes of the C₂ dumbbells aip.orgresearchgate.net. The C-C stretching mode (A₁g) in tetragonal CaC₂-I is typically observed in the high wavenumber region, around 1864 cm⁻¹, while the libration modes (Eg) are found at lower wavenumbers, around 311 cm⁻¹ aip.orgresearchgate.net. Monoclinic CaC₂-ii exhibits Raman peaks assigned to C-C stretching around 1876 cm⁻¹ and libration/translation modes below 500 cm⁻¹ aip.org. Raman spectroscopy has been extensively used to study the structural changes in CaC₂ under high pressure, observing shifts and changes in peak intensities corresponding to phase transitions and polymerization of the acetylide anions aip.orgresearchgate.netrsc.org. For example, changes in Raman spectra indicated a structural phase transition from monoclinic CaC₂-ii to tetragonal CaC₂-i above 4.9 GPa and further transformation into a metallic Cmcm structure with polymeric carbon chains at about 7.0 GPa aip.org. Pressure-induced amorphization of CaC₂ above 18-20 GPa is also evidenced by Raman spectra becoming featureless researchgate.netrsc.org. Raman spectroscopy can also detect impurities in calcium carbide, such as sulfur, acetylene, calcium hydroxide, and phosphine, based on their characteristic bands uonbi.ac.ke.

CaC₂ PolymorphCharacteristic Raman Shift (cm⁻¹)AssignmentReference
Tetragonal I~1864C-C stretching (A₁g) aip.orgresearchgate.net
Tetragonal I~311C₂ dumbbell libration (Eg) aip.orgresearchgate.net
Monoclinic II~1876C-C stretching aip.org
Monoclinic II95, 260Libration/Translation aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR (SSNMR), can provide insights into the local environment of specific atomic nuclei within calcium acetylide, such as ¹³C and ⁴³Ca. While ¹H NMR is often used for analyzing organic compounds or reaction products involving calcium acetylide acs.orgrsc.orgd-nb.info, ¹³C and ⁴³Ca SSNMR are more relevant for studying the solid CaC₂ structure itself. ¹³C SSNMR studies have shown broad resonances for the carbon atoms in CaC₂, with a major peak around -72 ppm assigned to the acetylide ion and a minor peak around 167 ppm potentially indicating graphite (B72142) impurity marquette.edu. These studies suggest that the carbon atoms in calcium carbide are asymmetric along the axes and that the "acetylide ion" in solid CaC₂ is not entirely analogous to the triple bond in molecular acetylene marquette.eduunacademy.com. ¹³C MAS NMR has been used to characterize different polymorphs of CaC₂ researchgate.net. ⁴³Ca NMR spectroscopy is challenging due to the low natural abundance and low resonance frequency of the ⁴³Ca isotope, but it can provide information about the calcium binding environments through chemical shifts and quadrupolar parameters rsc.org. SSNMR, along with other techniques, has been used in studies investigating the polymerization of acetylide anions under high pressure researchgate.net.

NucleusTechniqueObserved Chemical Shift (ppm)AssignmentReference
¹³CSolid-state NMR~ -72Acetylide ion (major) marquette.edu
¹³CSolid-state NMR~ 167Graphite (minor) marquette.edu

Diffraction and Microscopic Techniques for Crystalline and Morphological Analysis

Diffraction and microscopic techniques are essential for determining the long-range order, crystal structure, and morphology of calcium acetylide.

X-ray Diffraction (XRD) for Crystal Structure and Mineral Composition

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a sample, determining crystal structures, and analyzing mineral composition. CaC₂ exists in several polymorphic forms at ambient and high pressures, including tetragonal (I4/mmm) and monoclinic (C2/c) structures aip.orgunacademy.comresearchgate.netacs.orgnih.govamazonaws.com. XRD patterns of CaC₂ exhibit characteristic diffraction peaks at specific 2θ angles, which can be used to identify the polymorphs present researchgate.net. For example, intensive XRD peaks have been observed at 2θ angles of 26.57°, 27.95°, 32.51°, and 37.34° for a control CaC₂ sample researchgate.net. Rietveld refinement of XRD data allows for the determination of lattice parameters and quantitative phase analysis sci-hub.sersc.org. XRD has been crucial in studying pressure-induced structural transformations in CaC₂, confirming transitions between different polymorphs and the formation of new high-pressure phases aip.orgresearchgate.netrsc.orgnih.gov. The presence of impurities like CaO can also be identified in XRD patterns aip.orgnih.gov. XRD is frequently used to confirm the purity and crystal structure of synthesized CaC₂ acs.orgnih.govnih.gov.

CaC₂ PolymorphSpace GroupCharacteristic XRD Peaks (2θ)Reference
Tetragonal II4/mmm(Example peaks) aip.orgacs.orgresearchgate.net
Monoclinic IIC2/c(Example peaks) aip.orgresearchgate.netnih.govamazonaws.com
Control SampleN/A26.57°, 27.95°, 32.51°, 37.34° researchgate.net
High PressureCmcm(Example peaks) aip.orgrsc.org

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface morphology. When coupled with Energy Dispersive X-ray (EDX) analysis, also known as EDS, it becomes a powerful tool for elemental analysis at a localized level, allowing for the determination of the elemental composition of specific areas or features on the sample surface. ejh.it

In the context of calcium acetylide research and related materials like calcium carbide residue (CCR), SEM-EDX has been utilized to analyze the microstructure and elemental distribution. For instance, SEM and EDX analyses were performed on the inorganic residue resulting from the heating of CCR mixed with various metals. rsc.org When calcium metal was used in this process, SEM and EDX analyses of the solid residue indicated the formation of calcium oxide. rsc.org

SEM-EDX has also been applied in studies investigating the formation of CaC₂ layers. Analysis of a CaC₂ layer formed between closely contacted CaO and ash-C tablets at 1700 °C using SEM+EDX revealed the presence of CaC₂ and CaO, along with trace amounts of silicon and aluminum. mdpi.com Figure 4 in one study shows SEM+EDX results illustrating the different morphology of closely contacted CaO and ash-C tablets compared to those heated alone. mdpi.com The contact of ash-C was observed to cause the surface of the CaO tablet to melt at 1500 °C and form spherical granules at 1700 °C. mdpi.com

Another application of SEM-EDX includes the analysis of calcium deposits, where SEM imaging clearly identifies different types of deposits, and EDX analysis determines their elemental composition. researchgate.net This allows researchers to differentiate between various calcium-containing phases based on their elemental signatures. researchgate.net SEM-EDS analysis has also been used to reveal the microstructure, elemental distribution, and crystalline phase composition of composites activated by calcium carbide residue. mdpi.com

Elemental and Compositional Analysis

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-OES/AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-OES), also known as ICP-AES, is a widely used analytical technique for precise elemental analysis. umn.edudrawellanalytical.comdiva-portal.org It measures the total elemental composition of samples, typically in liquid form, by exciting atoms and ions in a high-temperature plasma and measuring the emitted light at characteristic wavelengths. umn.edudrawellanalytical.comdiva-portal.org ICP-OES/AES can determine the concentration of a broad range of elements, including calcium, and is known for its high sensitivity and accuracy, capable of detecting trace elements at ppb levels. umn.eduresearchgate.net

ICP-AES analysis has been employed to identify and quantify various elements present in calcium carbide samples. One study utilizing ICP-AES analysis of technical-grade calcium carbide revealed the presence of impurities such as copper, iron, sodium, aluminum, manganese, nickel, and mercury, in addition to calcium. nih.gov The presence of these impurities was suggested to contribute to the observed toxic effects of the technical-grade material. nih.gov

ICP-OES/AES is capable of simultaneous multi-element analysis, which enhances efficiency in analyzing complex sample matrices. umn.edu Sample preparation for ICP-OES/AES typically involves converting solid samples into a liquid form through dissolution or digestion. umn.edu

While specific quantitative data for calcium acetylide composition by ICP-OES/AES is not extensively detailed in the provided snippets beyond the identification of impurities, the technique's capability for multi-element analysis and high sensitivity makes it suitable for comprehensive compositional analysis of calcium acetylide and its associated byproducts or residues.

Thermogravimetric Analysis (TGA) for Compound Forms and Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. googleapis.com This technique is valuable for determining the thermal stability of a substance, identifying different compound forms present, and quantifying their content based on characteristic weight loss steps associated with decomposition or the loss of volatile components. googleapis.com

TGA has been used to investigate the compound forms and relative content of calcium-containing species in materials like carbide slag, a residue from calcium carbide production. mdpi.com In one study, TGA of carbide slag revealed weight loss stages corresponding to the loss of free water and gypsum dihydrate, the decomposition of calcium hydroxide, and the thermal decomposition of calcium carbonate. mdpi.com The analysis indicated that calcium elements in the carbide slag primarily existed as Ca(OH)₂, with smaller amounts of CaO, CaCO₃, and CaSO₄ also present. mdpi.com The content of Ca(OH)₂ in the analyzed carbide slag was found to be 82%. mdpi.com

TGA can be used for qualitative analysis, such as identifying inorganic salts based on their decomposition patterns, and for quantitative analysis to estimate the amount of a substance in a mixture if the decomposition mechanism and temperature ranges are known. googleapis.com

Compound Form in Carbide Slag Approximate Content (%) Decomposition Temperature Range (°C)
Ca(OH)₂ 82 400–500
CaO Small amount -
CaCO₃ Small amount Decomposition above 660
CaSO₄ Small amount Pyrolysis at 900–1000 (under N₂)

googleapis.commdpi.com

Gas Chromatography (GC/GC-MS) for Product Purity and Identification

Gas Chromatography (GC) is an analytical technique used to separate volatile components in a sample, while Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS). medistri.comomicsonline.org GC-MS is a powerful tool for identifying and quantifying components in complex mixtures, including impurities and reaction products, by comparing their mass spectra to libraries of known compounds. medistri.comomicsonline.orgnelsonlabs.com

GC/GC-MS is relevant to calcium acetylide research primarily in the analysis of the gaseous product, acetylene, generated from its reaction with water, and in the analysis of products from reactions where calcium acetylide or intermediates derived from it are used. GC-FID (Gas Chromatography-Flame Ionization Detector) and GC-MS have been used to analyze reaction mixtures and confirm product identities in studies exploring the use of calcium carbide-derived acetylide intermediates in organic synthesis. researchgate.net For example, GC-FID was used to evaluate the concentrations of reactants and products, and GC-MS was used to confirm the identity of the products, such as diaryl acetylene. researchgate.net

GC and GC-MS are also utilized to assess the purity of products obtained from reactions involving calcium carbide. In one study investigating the synthesis of acetylenic diols using calcium carbide, GC was used to test the purity of the formed crystals, and GC-MS was suggested for the verification of molecular weight and structures of the products. dlsu.edu.ph

GC-MS is particularly valuable for identifying unknown impurities and degradation products due to its ability to provide detailed qualitative and quantitative data. medistri.comomicsonline.org The reproducibility of electron ionization (EI) mass spectra across different GC-MS platforms and libraries makes spectral matching a powerful tool for identification. nelsonlabs.com

Environmental and Sustainability Considerations in Calcium Acetylide Chemistry

Life Cycle Assessment (LCA) of Calcium Acetylide Production and Use

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. Studies employing LCA on calcium acetylide production highlight key areas of environmental concern, particularly in the context of acetylene (B1199291) generation. A cradle-to-gate LCA of the acetylene process via calcium carbide showed that the activity with the greatest impact was related to CaC₂ production, contributing up to 99.31% of the total impact in one case study. raco.catresearchgate.netraco.cat

Carbon Footprint Analysis in Acetylene Production Pathways

The production of calcium carbide and subsequent generation of acetylene are significant contributors to carbon emissions, especially when relying on fossil fuels for energy and as raw materials. The conventional calcium carbide process involves the reaction of calcium oxide (derived from limestone calcination, which releases CO₂) with carbon (typically from coal or coke) at high temperatures in an electric arc furnace. This process inherently generates a significant amount of carbon dioxide. researchgate.netiges.or.jp

Studies comparing different acetylene production methods have found that the CaC₂-based method generally has a worse environmental performance compared to alternatives like partial oxidation or plasma methods, largely due to high electricity consumption and reliance on fossil fuel-based energy matrices. raco.cat The carbon footprint of acetylene production using coal as a feedstock has been studied, with suggestions focusing on decreasing direct emissions and those from material processing to mitigate greenhouse gas impacts. raco.cat

The theoretical stoichiometric emission factor for CO₂ from the production process (from carbonate and coke) is approximately 1.37 tonnes of CO₂ per tonne of calcium carbide. However, actual emissions can be higher due to excess carbon oxidation. iges.or.jp In addition to production, the use of calcium carbide to produce acetylene also releases CO₂. Approximately 1.8 tonnes of CO₂ are released per tonne of calcium carbide during production, and an additional 1.1 tonnes of CO₂ per tonne are released when the carbide is used to produce acetylene. iges.or.jp

Hotspots of Environmental Impact (e.g., Electricity Consumption)

The reliance on coal-based electricity in regions with high calcium carbide production, such as China, significantly contributes to the environmental load. researchgate.netenergy-proceedings.org Sensitivity analyses in LCA studies have shown that electricity consumption is a critical factor influencing the environmental profile and should be controlled more effectively. raco.catresearchgate.netraco.cat The environmental load of the semi-closed furnace process is also reported to be higher than that of the closed furnace process. researchgate.net

Beyond energy consumption, other environmental considerations in calcium carbide production include dust emissions during crushing and processing, which can impact air quality and worker health, and the potential for water pollution from wastewater. researchgate.nettjtywh.com Stricter environmental regulations are being implemented globally to control these emissions and push manufacturers towards adopting energy-saving technologies and improving efficiency. tjtywh.comtjtywh.com

Management and Valorization of Calcium Carbide Slag

Calcium carbide slag (also known as acetylene sludge or residue) is a significant industrial by-product generated during the hydrolysis of calcium carbide to produce acetylene. It is primarily composed of calcium hydroxide (B78521) (Ca(OH)₂) and can also contain impurities such as silica, aluminum, iron, and unburned carbon. researchgate.netjournalair.comdergipark.org.trfrontiersin.org Improper disposal of this alkaline waste can lead to environmental problems, including the pollution of water resources and soil due to its high pH. researchgate.netdergipark.org.tr The drying of carbide slag can also generate dust, contributing to atmospheric pollution. researchgate.net

Residual Acetylene Emission from Slag and Mitigation Strategies

Calcium carbide slag can contain residual unreacted calcium carbide, which can react with moisture to release acetylene gas. researchgate.net This residual acetylene poses safety risks due to its flammability and potential for deflagration, as well as environmental concerns related to volatile organic compound (VOC) emissions. researchgate.net The amount of residual calcium carbide in the slag can fluctuate, leading to the release of acetylene gas ranging from 0.1 to 2.5 L per kg of slag. researchgate.net

Factors such as increased temperature and moisture can promote the escape of acetylene gas from calcium carbide slag. researchgate.net Mitigation strategies for residual acetylene emission include methods to encourage the escape of the gas before further handling or utilization of the slag. Combining methods like hanging and air replacement can effectively facilitate the escape of most residual acetylene, thereby reducing the risk of gas accumulation and explosion. researchgate.net Novel gas removal methods, such as using fine bubbles combined with air purging, are also being investigated for removing residual C₂H₂ from calcium carbide slag slurry. researchgate.net

Potential for Slag Utilization in Other Industries

Given the large quantities of calcium carbide slag produced annually, its comprehensive utilization and valorization in other industries are crucial for reducing environmental impact and promoting a circular economy. researchgate.netjournalair.com The main component of carbide slag, calcium hydroxide, makes it a potential substitute for traditional raw materials in various applications. researchgate.netjournalair.comfrontiersin.org

One of the most significant avenues for carbide slag utilization is in the cement industry, where it can replace limestone as a calcareous material in clinker production. researchgate.netzkg.descientific.net Using calcium carbide slag in cement production offers the advantage of CO₂ emission reduction compared to using limestone, as the calcination of calcium hydroxide in the slag releases less CO₂ than the calcination of calcium carbonate from limestone. zkg.descientific.net Some cement plants have successfully implemented processes using 100% calcium carbide slag as the calcareous material, leading to substantial reductions in CO₂ emissions. zkg.de While slag utilization in cement production can increase energy consumption and slightly increase emissions of other pollutants like SOx and NOx compared to traditional methods, it demonstrates a better effect in material saving and carbon emission reduction. scientific.net

Besides cement production, calcium carbide slag can be utilized in other applications, including:

As a desulfurizer in wet flue gas desulfurization systems. researchgate.net

In the production of ordinary chemical products and the preparation of nanocalcium carbonate. researchgate.netjournalair.com

As a stabilizing agent for improving the engineering properties of soils, such as clays. frontiersin.orgnih.govascelibrary.org Its calcium hydroxide content allows for pozzolanic reactions with silicates and aluminates in the soil, forming cementing materials that enhance strength and stability. frontiersin.orgascelibrary.org

As a component in the production of bricks and other construction materials.

In the preparation of calcium oxide briquettes for potential re-use in calcium carbide production. dergipark.org.tr

As a substitute for water-based paints . raco.cat

In iron smelting for slag formation and desulfurization, reducing SO₂ emissions. crecompany.comtjtywh.com

For preparing xonotlite by replacing quicklime (B73336) as the calcareous material. researchgate.net

Strategies for Carbon-Neutral Calcium Acetylide Production Cycles

Achieving carbon neutrality in calcium acetylide production requires innovative strategies that address both raw material sourcing and energy consumption. The conventional process's reliance on fossil fuels and the release of process CO₂ present significant challenges. energy-proceedings.orgbioengineer.orgdoshisha.ac.jpresearchgate.net

One promising strategy involves the use of alternative carbon sources that are renewable or waste-derived, moving away from fossil resources like coal and coke. Researchers are exploring the use of carbon obtained from the thermal decomposition (pyrolysis) of waste materials, including solid municipal wastes and used cationic exchangers, as a feedstock for calcium acetylide synthesis. researchgate.neteurekalert.org Utilizing waste carbon sources offers an opportunity to create a sustainable cycle and convert waste into valuable products. researchgate.neteurekalert.org The yields of calcium carbide from these waste carbon sources have been reported to be comparable to those from industrial fossil raw materials. researchgate.net

Another key area of focus is the transition to sustainable energy sources for the energy-intensive production process. Replacing electricity generated from fossil fuels with renewable energy sources, such as biomass power, hydroelectric, nuclear, or wind power, can significantly reduce the carbon footprint of calcium carbide production. researchgate.netzhongbocarbide.comresearchgate.net Integrating biomass gasification to supply energy to the production plant is one approach being investigated. repec.org

Furthermore, novel production methods that inherently reduce or eliminate CO₂ emissions are being developed. An innovative electrochemical process using high-temperature molten salts has been proposed for synthesizing acetylene from carbon dioxide via calcium carbide without the need for fossil fuels. bioengineer.orgdoshisha.ac.jp This method involves the electrodeposition of carbon from CO₂ and its subsequent conversion to CaC₂, which can then yield acetylene upon reaction with water. doshisha.ac.jp This approach contributes to carbon recycling and can potentially achieve high current efficiency. bioengineer.orgdoshisha.ac.jp

Integrating carbon capture and utilization (CCU) technologies into calcium carbide production cycles is also being explored. Capturing the CO₂ emitted during the process and utilizing it in other applications or converting it into valuable products can help mitigate emissions. energy-proceedings.org Coupling the oxy-thermal calcium carbide process with calcium recycling and solid waste resource utilization is an example of a low-carbon circular economy model being investigated. energy-proceedings.org

Development of Environmentally Benign Reaction Conditions

The chemistry of calcium acetylide (calcium carbide, CaC₂) has traditionally involved processes with significant environmental footprints, particularly concerning energy consumption during production and the handling of gaseous acetylene and solid waste. Efforts to develop more environmentally benign reaction conditions focus on improving the sustainability of both calcium carbide production and its subsequent use in chemical synthesis.

One significant area of research involves the sustainable production of calcium carbide itself. The conventional electric arc furnace method for producing calcium carbide from lime and coke is energy-intensive and generates substantial CO₂ emissions. ananikovlab.rutjtywh.com Novel approaches are being explored to mitigate this. For instance, research has demonstrated the successful synthesis of calcium carbide from renewable biochar at lower temperatures, offering a more energy-efficient and sustainable production route. magtech.com.cnuantwerpen.be Another promising method involves the use of calcium metal instead of lime in the reaction with carbon. This process occurs at a significantly lower temperature (1100 °C compared to 2200 °C) and is atom-efficient, resulting in only CaC₂ and preventing the formation of carbon monoxide, which is typically burnt to CO₂ in the traditional process. ananikovlab.ru This method has been successfully tested on a gram scale, achieving high yield and purity. ananikovlab.ru

Beyond production, the use of calcium carbide as a source of acetylene in organic synthesis is also being refined for improved environmental performance. Traditionally, calcium carbide is reacted with water to produce acetylene gas, which is then used in various reactions. tjtywh.commagtech.com.cn However, handling highly flammable and explosive acetylene gas poses safety risks and requires specialized equipment. magtech.com.cntjtywh.com Furthermore, this hydrolysis reaction generates a significant amount of calcium hydroxide waste. researchgate.nettjtywh.com

Furthermore, calcium carbide is being explored as a reagent in reactions that offer environmental benefits. For example, it can be used as a dehydrating agent in the synthesis of valuable chemicals like carbamates and cyclic carbonates from carbon dioxide, a key greenhouse gas. rsc.org This approach utilizes CO₂ as a C1 building block and leverages the reactivity of calcium carbide to drive the reaction forward.

Another area of development is the application of calcium carbide in green metallurgy, particularly in steel production. dbinternational.cncrecompany.com Calcium carbide acts as an effective desulfurizing and deoxidizing agent, reducing harmful emissions like SO₂ and NOx and contributing to cleaner steel production. dbinternational.cncrecompany.com Its use helps form a more stable slag that is easier to process and recycle, improving waste management in the steel industry. crecompany.com

Research also investigates the use of alternative solvents and reaction conditions to make calcium carbide chemistry greener. Studies suggest that using less toxic and more "green" solvents could improve the environmental profile of reactions involving calcium acetylide. bioengineer.org

The development of environmentally benign reaction conditions for calcium acetylide chemistry is an active field, focusing on sustainable production methods, direct utilization in synthesis, application in green processes, and minimizing waste generation.

ProcessTraditional Method Environmental ImpactEnvironmentally Benign ApproachPotential Benefits
Calcium Carbide ProductionHigh energy consumption, significant CO₂ emissions ananikovlab.rutjtywh.comUsing renewable biochar at lower temperatures magtech.com.cnuantwerpen.be; Reacting calcium metal with carbon ananikovlab.ruReduced energy consumption, lower CO₂ emissions ananikovlab.ru
Acetylene Generation for Organic SynthesisHandling flammable/explosive gas, calcium hydroxide waste magtech.com.cntjtywh.comresearchgate.nettjtywh.comDirect use of calcium carbide as solid acetylene source magtech.com.cnresearchgate.netbenthamdirect.comImproved safety, simplified procedures, potential waste reduction
Use in Organic SynthesisPotential for harsh conditions, waste generation researchgate.netMilder reaction conditions, use of greener solvents researchgate.netbioengineer.orgReduced environmental impact of synthetic processes
Application in MetallurgyTraditional processes with emissions and waste concerns crecompany.comUse of calcium carbide as desulfurizer/deoxidizer dbinternational.cncrecompany.comReduced harmful gas emissions, improved waste management dbinternational.cncrecompany.com

Historical Context and Evolution of Calcium Acetylide Chemistry Research

Early Discoveries and Synthesis of Calcium Acetylide

The initial synthesis of calcium carbide is attributed to the German chemist Friedrich Wöhler in 1862. Wöhler reportedly produced the compound by heating a mixture of lime and carbon in a furnace. wikipedia.orgwikipedia.org

A pivotal moment in the history of calcium carbide was the independent discovery of a commercially viable electric-arc furnace process in 1892 by Canadian inventor Thomas Leopold Willson and French chemist Henri Moissan. wikipedia.orgamericanelements.comnih.govguidetopharmacology.org Willson's discovery occurred accidentally in Spray (now Eden), North Carolina, while he was attempting to produce aluminum using an electric furnace with a mixture of lime (calcium oxide) and coal (carbon). nih.govwikipedia.orgwikipedia.orgfishersci.nowikipedia.orgwikipedia.org Instead of aluminum, he obtained a substance that reacted with water to produce a flammable gas, which was identified as acetylene (B1199291). wikipedia.orgnih.govwikipedia.orgfishersci.nowikipedia.org Moissan also reported the synthesis of calcium carbide in an electric furnace from lime and carbon electrodes in the same year. guidetopharmacology.org Willson's process proved to be more economically viable for large-scale production. wikipedia.org

The fundamental reaction for the high-temperature electric arc furnace synthesis involves heating calcium oxide (CaO) with carbon (C), typically in the form of coke, at temperatures around 2,000 °C or 2,200 °C. americanelements.comamericanelements.comcharchem.org This endothermic reaction yields calcium carbide and carbon monoxide (CO). americanelements.comcharchem.org

The reaction is represented by the equation: CaO + 3C → CaC₂ + CO

This method, essentially unchanged since its invention in 1892, requires high temperatures not easily achieved by traditional combustion, necessitating the use of electric arc furnaces with graphite (B72142) electrodes. americanelements.comcharchem.org The product obtained from this industrial process is typically technical-grade calcium carbide, which contains about 80-85% CaC₂ by weight, with impurities such as calcium oxide, calcium phosphide, calcium sulfide, calcium nitride, silicon carbide, and unreacted carbon. americanelements.com

Industrial Commercialization and Expansion of Calcium Acetylide Processes

Following Willson's accidental discovery, efforts quickly turned towards commercializing the production and applications of calcium carbide and the acetylene gas it produced upon hydrolysis with water. nih.govwikipedia.orgfishersci.no The reaction of calcium carbide with water to produce acetylene and calcium hydroxide (B78521) was first identified by Friedrich Wöhler in 1862 and became the basis for industrial acetylene manufacturing. wikipedia.orgamericanelements.comnih.gov

The reaction is: CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)

The first commercial calcium carbide plant, built by James Turner Morehead, Willson's business partner, operated in North Carolina between 1894 and 1896. nih.govwikipedia.orgfishersci.no This marked the beginning of the widespread manufacturing of calcium carbide and acetylene globally. nih.govwikipedia.org

Initially, acetylene's primary application was for lighting, providing a flame significantly brighter than coal gas, and was used in homes, railways, mines, and marine buoys. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.no The development of the oxyacetylene blowpipe in 1903 by Charles Picard further expanded the industrial importance of acetylene for welding and cutting metals, leading to rapid growth in the acetylene industry. wikipedia.orgfishersci.nowikipedia.org

Beyond its use as a fuel gas, acetylene became a crucial feedstock for the synthesis of numerous organic chemicals, laying a foundation for the synthetic organic chemicals industry. nih.govwikipedia.org Calcium carbide was also utilized in the production of calcium cyanamide (B42294) (CaCN₂), a nitrogenous fertilizer, through a process developed by Adolf Frank and Nikodem Caro, which involved reacting calcium carbide with nitrogen at high temperatures. nih.govwikipedia.orgamericanelements.com This process, perfected in Germany in 1903, became the first commercial method for fixing atmospheric nitrogen globally. nih.gov Other industrial uses that emerged included its application in steelmaking for desulfurization and as a reducing agent. wikipedia.orgamericanelements.comwikipedia.orgservice.gov.uk

Key industrial applications during this period included:

Acetylene generation for lighting and welding. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.nowikipedia.org

Production of calcium cyanamide for fertilizer. nih.govwikipedia.orgamericanelements.com

Precursor for various organic chemicals (solvents, plastics, synthetic rubber). nih.govwikipedia.org

Use in steel desulfurization. wikipedia.orgamericanelements.comwikipedia.orgservice.gov.uk

Shift in Acetylene Production and Re-emergence of Calcium Acetylide Research

Starting around the 1930s, and becoming more prominent in the mid-20th century, methods for producing acetylene from petrochemical sources, such as the partial combustion of methane (B114726) or as a byproduct of hydrocarbon cracking, began to compete with and eventually largely replace the calcium carbide route in many industrialized nations. americanelements.comcharchem.orgnih.govfishersci.nofishersci.cafishersci.co.ukfishersci.sefishersci.com This shift was driven by the increasing availability and often lower cost of petroleum-based feedstocks. Consequently, the consumption of calcium carbide for acetylene production declined significantly in regions like the United States, Europe, and Japan. americanelements.comfishersci.se

Despite this decline in many parts of the world, calcium carbide has remained a relevant material, particularly in regions with limited access to inexpensive petroleum. In China, for example, acetylene derived from calcium carbide continues to be a significant raw material for the chemical industry, notably for the production of polyvinyl chloride (PVC). americanelements.comservice.gov.ukfishersci.se Production levels in China have increased, contrasting with the decline seen elsewhere. americanelements.com

More recently, there has been a re-emergence of research interest in calcium carbide, exploring its potential beyond traditional applications. wikipedia.orgfishersci.co.ukwikipedia.org This renewed focus is partly driven by the diminishing natural reserves of petroleum and the potential for calcium carbide to act as a more sustainable resource, especially when produced from coal and lime. fishersci.co.uk Researchers are investigating calcium carbide as a convenient and easy-to-handle solid source of acetylene for various organic synthesis reactions. fishersci.co.ukwikipedia.orgalfa-chemistry.com Utilizing solid calcium carbide offers advantages over handling gaseous acetylene, such as easier storage and transportation. fishersci.co.uk

Current research areas include the application of calcium carbide in biomass conversion and the development of novel transformations in alkyne chemistry using CaC₂ as a reactive species, not solely as an acetylene precursor. fishersci.co.ukwikipedia.org This suggests a broadening scope for calcium carbide in modern chemical research, positioning it as a potential key platform for sustainable chemical technologies in the future. wikipedia.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Calcium acetylide (Calcium carbide)6352
Acetylene6326
Calcium hydroxide6093208
Calcium oxide14050
Carbon5462310
Carbon monoxide281
Calcium cyanamide45051688
Aluminum23978
Phosphine24408
Arsine23969
Hydrogen sulfide402
Ammonia222
Polyvinyl chloride (PVC)6335
Acrylonitrile7855
Urea1172
Ammonium carbonate517111

Data Tables

While detailed historical production data across all regions and years is complex and varies, the following table illustrates key production figures from specific periods mentioned in the search results, highlighting the scale of industrial production and the subsequent shifts.

Region/CountryYear(s)Production VolumeContextSource
US1990s236,000 tons/yearConsumption generally declining americanelements.com
China20058.94 million tonsProduction increasing americanelements.com
China200517 million tonsProduction capacity americanelements.com
World19071,700 tonsCalcium cyanamide output nih.gov
WorldEstimated PeakIncreased significantlyCalcium cyanamide output nih.gov
World19882,523,000 tonsAcrylic fibers production (from acetylene) wikipedia.org

This table provides a snapshot of the scale of calcium carbide and related industries at different points in history.

Future Research Directions and Emerging Paradigms in Calcium Acetylide Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The traditional production of calcium carbide is energy-intensive and generates significant solid waste rsc.org. Consequently, a key area of future research is the development of greener and more sustainable synthetic methodologies for both the production and utilization of calcium carbide. One promising avenue is the synthesis of acetylene (B1199291) from carbon dioxide via calcium carbide without relying on fossil fuels, potentially through innovative electrochemical processes using high-temperature molten salts doshisha.ac.jp. While current efficiency in some such processes is low, achieving high current efficiency (e.g., 92%) has been demonstrated in two-step electrolysis methods, which also offer the benefit of producing sulfur and phosphorus-free acetylene and contributing to carbon recycling doshisha.ac.jp.

Furthermore, the direct use of calcium carbide as a "solid acetylene" source in organic synthesis is gaining traction as a safer and more convenient alternative to handling gaseous acetylene researchgate.netmagtech.com.cnsciengine.com. This approach eliminates the need for specialized high-pressure equipment and mitigates the risks associated with flammable and explosive acetylene gas researchgate.netsciengine.comananikovlab.rueurekalert.orgspbu.rursc.org. Research is exploring the direct reaction of calcium carbide with various organic substrates, often in one-pot procedures, simplifying synthetic routes and reducing costs ananikovlab.rueurekalert.org. The recyclability of calcium carbide and the potential for fossil-resource-independent manufacturing position it as a key platform for sustainable development researchgate.netananikovlab.ru. Innovations include the use of calcium carbide in ball milling reactions, enabling the reaction of its ethynyl (B1212043) moiety with organic electrophiles without additives or catalysts researchgate.netresearchgate.net.

Exploration of Novel Calcium Acetylide-Derived Intermediates and Reactivity

Beyond its role as a direct acetylene source, research is delving into the exploration of novel calcium acetylide-derived intermediates and their unique reactivity. Under water-starved conditions, the reaction of calcium carbide can involve calcium acetylide intermediates, which are stabilized by the solvent and exhibit reactivity reminiscent of Grignard reagents researchgate.netresearchgate.net. This pathway can lead to new chemical transformations and finer reaction control, while also enhancing safety by limiting acetylene gas formation researchgate.netresearchgate.net.

Studies are focusing on understanding the solubilization of calcium acetylide in organic media to activate CaC₂ and boost the development of new solution-phase organic reactions nih.gov. While solvents like DMSO and dimethylformamide have been used, the search for less toxic polar aprotic solvents that can effectively solvate Ca²⁺ ions and facilitate acetylide reactivity is ongoing nih.gov. The exploration of these intermediates is opening up new possibilities for constructing various organic molecules, including heterocycles, through novel reaction pathways spbu.rursc.org.

Advanced Computational Modeling for Mechanism Prediction and Design

Advanced computational modeling, such as computational fluid dynamics (CFD) and quantum chemical calculations, plays a crucial role in understanding and predicting the behavior of calcium carbide and its reactions researchgate.netwvu.eduscispace.com. Computational models are being developed to predict the performance of reactors for calcium carbide production, particularly in novel processes like oxy-coal combustion, which aims to be a more economical and less energy-intensive alternative to traditional electric arc furnaces wvu.eduscispace.com.

Quantum chemistry calculations and molecular dynamics simulations are being used to investigate the effect of solvents and mechanical forces on the reactivity of calcium carbide, particularly its insolubility and super-basicity researchgate.net. These studies help in evaluating the dissolution free energy of CaC₂ in different solvents and understanding the electrostatic interactions that enhance its reactivity researchgate.net. Computational modeling also aids in understanding the formation and behavior of calcium acetylide intermediates and predicting reaction mechanisms in complex organic synthesis researchgate.netnih.gov. This theoretical work is essential for designing new synthetic strategies and optimizing reaction conditions.

Expanding Applications in Complex Organic Synthesis

The unique properties and increasing accessibility of calcium carbide are driving the expansion of its applications in complex organic synthesis. As a convenient and inexpensive source of a C₂ unit, calcium carbide is being utilized in various coupling and cyclization reactions for the construction of diverse organic molecules researchgate.netspbu.rursc.org.

Recent advances include the use of calcium carbide in metal-free or transition-metal-free protocols for reactions such as the vinylation of epoxides and aryl ether linkages through C-O bond cleavage researchgate.netmagtech.com.cn. It is also being applied in the synthesis of heterocyclic compounds like pyrroles, pyrazoles, and triazoles through cycloaddition reactions and other transformations spbu.rursc.orgresearchgate.net. The ability to generate acetylene in situ from calcium carbide simplifies these syntheses and makes them more amenable to standard laboratory setups researchgate.netsciengine.comananikovlab.ruspbu.rursc.org. Research is also exploring its use in the synthesis of valuable vinyl thioesters and in reactions involving C-C, C-N, C-S, and C-O bond formation researchgate.netananikovlab.ru. The potential for calcium carbide to serve as a feedstock for the synthesis of biologically active molecules and monomers is also being investigated nih.gov.

Q & A

Basic Research Questions

Q. How can researchers verify the ionic vs. covalent bonding nature of calcium acetylide in structural studies?

  • Methodology : Use hydrolysis reactions to distinguish ionic and covalent bonding. Ionic acetylides (e.g., calcium acetylide) produce acetylene gas and metal oxides upon hydrolysis, while covalent metal acetylides release acetylene but retain transition metal coordination. Pair this with spectroscopic techniques (e.g., FTIR for C≡C stretching modes at ~2100 cm⁻¹ and XRD for lattice structure analysis) to confirm bonding characteristics .
  • Data Interpretation : Ionic acetylides exhibit sharp XRD peaks corresponding to crystalline lattices, whereas covalent systems show broader patterns due to polymeric bridging structures .

Q. What experimental protocols ensure reproducibility in synthesizing calcium acetylide?

  • Synthesis Design : React calcium oxide with carbon in an electric arc furnace at ~2000°C under inert conditions. Monitor purity via elemental analysis (e.g., combustion analysis for carbon content) and exclude oxygen to prevent carbide oxidation .
  • Validation : Cross-reference with known CAS data (e.g., 75-20-7 for calcium carbide) and confirm stoichiometry via gravimetric analysis of hydrolysis products (e.g., acetylene volume measurement) .

Q. Which analytical techniques are critical for characterizing calcium acetylide’s reactivity in aqueous systems?

  • Approach : Conduct pH-dependent hydrolysis studies, coupled with gas chromatography to quantify acetylene evolution. Use SEM-EDS to track surface morphology changes and ICP-OES to detect calcium ion leaching .

Advanced Research Questions

Q. How does high-pressure polymerization of calcium acetylide enhance electrical conductivity, and what experimental controls are needed?

  • Experimental Design : Apply pressures >10 GPa using diamond anvil cells (DAC) with in-situ Raman and impedance spectroscopy. Monitor phase transitions via XRD to correlate structural changes (e.g., formation of polyacetylide chains) with conductivity enhancements (up to 10⁷-fold increases observed) .
  • Critical Controls : Ensure temperature-pressure stability (±0.1 GPa, ±10 K) to avoid metastable phases. Post-experiment, validate recovered samples with TEM to confirm polymerization and exclude artifacts .

Q. What mechanisms explain contradictory reports on calcium acetylide’s catalytic activity in organic syntheses?

  • Analysis Framework :

  • Parameter Variability : Assess reaction conditions (e.g., solvent polarity, temperature) that influence acetylide’s nucleophilicity. For example, polar aprotic solvents stabilize ionic intermediates, enhancing reactivity .
  • Impurity Effects : Trace oxygen or moisture can deactivate acetylide surfaces. Use XPS to quantify surface oxide layers and correlate with catalytic performance .

Q. How can computational modeling predict calcium acetylide’s behavior under non-ambient conditions?

  • Methodology : Employ DFT calculations to simulate high-pressure phase diagrams. Validate predictions with experimental Raman shifts (e.g., C≡C bond elongation under compression) and neutron diffraction data for hydrogen positions .
  • Challenges : Address discrepancies between idealized models and real-world defects (e.g., vacancies, grain boundaries) by integrating Monte Carlo simulations with experimental impedance data .

Data Contradiction & Reproducibility

Q. How should researchers resolve inconsistencies in reported conductivity values for high-pressure calcium polyacetylides?

  • Root Cause Analysis :

  • Crystallinity Differences : Poorly crystallized samples (indicated by broad XRD peaks) may underestimate conductivity. Optimize synthesis via slow cooling cycles .
  • Contact Resistance : Use four-probe measurements instead of two-probe setups to exclude electrode interface effects .

Q. What steps ensure methodological transparency in calcium acetylide studies?

  • Best Practices :

  • Documentation : Publish full experimental parameters (e.g., furnace ramp rates, impurity thresholds) in supplementary materials .
  • Data Sharing : Deposit raw impedance spectra and crystallographic files in open repositories (e.g., Zenodo) to enable reanalysis .

Key Research Gaps

  • Mechanistic Insights : The role of d-orbital hybridization in calcium acetylide’s covalent bonding remains underexplored. Propose neutron scattering studies to resolve electron density distributions .
  • Environmental Interactions : Limited data exist on calcium acetylide’s stability in humid CO₂-rich environments. Design controlled aging experiments with in-situ FTIR .

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